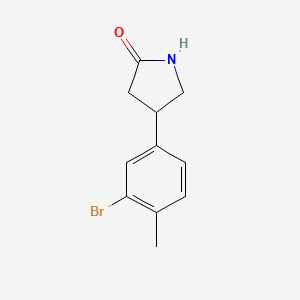

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Description

The compound 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a distinct chemical entity characterized by a pyrrolidin-2-one ring substituted at the 4-position with a 3-bromo-4-methylphenyl group. Its molecular structure combines a saturated nitrogen-containing heterocycle with a substituted aromatic ring, making it a subject of interest for its potential applications in medicinal chemistry and organic synthesis.

| Property | Data |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| Core Structures | Pyrrolidin-2-one, Substituted Phenyl Ring |

| Key Substituents | Bromine, Methyl Group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12BrNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |

InChI Key |

CHDXRHNGRBHOQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC(=O)NC2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 3 Bromo 4 Methylphenyl Pyrrolidin 2 One

Incorporation of the 3-Bromo-4-methylphenyl Moiety

Directed Electrophilic Bromination of Pre-formed Pyrrolidin-2-ones

The direct synthesis of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one via electrophilic bromination of a pre-formed 4-(4-methylphenyl)pyrrolidin-2-one (B1314099) presents a regioselectivity challenge. The methyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, direct bromination would likely yield a mixture of products, with the bromine atom predominantly at the ortho position relative to the methyl group.

To achieve the desired 3-bromo substitution pattern, a directed approach would be necessary. While specific literature on the direct bromination of 4-(4-methylphenyl)pyrrolidin-2-one is scarce, the use of specialized brominating agents in conjunction with activating solvents can enhance regioselectivity. For instance, N-halosuccinimides (NBS) in hexafluoroisopropanol (HFIP) have been shown to be effective for the regioselective halogenation of a range of arenes under mild conditions. organic-chemistry.org Another approach could involve the use of the N-methylpyrrolidin-2-one hydrotribromide (MPHT) complex, which serves as a less hazardous alternative to molecular bromine for electrophilic additions and substitutions. researchgate.net

A plausible synthetic strategy would involve the careful selection of a brominating agent and reaction conditions that favor substitution at the sterically more accessible meta-position to the pyrrolidin-2-one substituent, although this remains a synthetic challenge due to the electronic directing effects of the methyl group.

Synthesis of Key Aryl Halide Intermediates (e.g., 3-bromo-4-methylaniline)

A more practical and widely employed strategy for the synthesis of this compound involves the use of a pre-functionalized aryl halide intermediate, such as 3-bromo-4-methylaniline. This intermediate can then be incorporated into the pyrrolidin-2-one ring system through various synthetic routes.

Several methods have been reported for the synthesis of 3-bromo-4-methylaniline. One common approach is the direct bromination of 4-methylaniline (p-toluidine). echemi.com This reaction typically proceeds via electrophilic aromatic substitution, where reaction conditions can be optimized to favor the desired isomer. echemi.com Another method involves the bromination of 4-nitrotoluene, followed by the reduction of the nitro group to an amine. google.com This multi-step synthesis allows for greater control over the regiochemistry of the bromination. google.com

| Starting Material | Reagents | Key Steps | Yield |

| 4-Nitrotoluene | 1. Br2, Fe | 1. Bromination | Not specified |

| 2. Fe, Acid | 2. Reduction | ||

| 4-Methylaniline | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Not specified |

| Aromatic Compound | o-xylylene bis(triethylammonium tribromide) | Bromination in acetonitrile | Not specified |

This table summarizes various synthetic routes to 3-bromo-4-methylaniline.

Derivatization and Functionalization of this compound

The chemical structure of this compound offers several sites for further derivatization and functionalization, allowing for the generation of a library of related compounds for structure-activity relationship studies.

The existing bromo and methyl substituents on the phenyl ring will direct subsequent electrophilic aromatic substitutions. The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. This interplay of directing effects can be exploited to achieve regioselective functionalization.

Further Halogenation: Introduction of a second halogen atom, such as chlorine or iodine, would likely occur at the positions ortho or para to the activating methyl group. The use of N-halosuccinimides in solvents like HFIP can provide mild and regioselective halogenation. organic-chemistry.org

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the positions activated by the methyl group. Zeolite-mediated nitration has been shown to offer high regioselectivity in similar systems. researchgate.net

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid. This reaction is reversible and can be controlled by temperature to favor the thermodynamically stable product. nih.gov

The nitrogen atom of the pyrrolidin-2-one ring is a key site for modification.

N-Alkylation: The secondary amide proton can be deprotonated with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide to introduce an alkyl group. arkat-usa.orgacs.org This reaction is a common strategy to modify the pharmacokinetic properties of pyrrolidin-2-one-based compounds. arkat-usa.org

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides in the presence of a base. nih.gov This modification introduces an acyl group, which can alter the electronic and steric properties of the molecule.

The carbonyl group and the adjacent alpha-positions of the pyrrolidin-2-one ring are also amenable to chemical transformations.

Carbonyl Group Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding a pyrrolidine (B122466) derivative. libretexts.orgwikipedia.orgnih.gov

Alpha-Position Alkylation: The protons at the alpha-positions to the carbonyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org This enolate can then react with an electrophile, such as an alkyl halide, to introduce a substituent at the alpha-position. libretexts.orgnih.govyoutube.comyoutube.com The regioselectivity of this alkylation can be controlled by the reaction conditions. youtube.com

Exploration of Sustainable and High-Yield Synthetic Pathways

The development of sustainable and high-yield synthetic pathways is a crucial aspect of modern organic chemistry. For the synthesis of 4-arylpyrrolidin-2-ones, several green chemistry approaches are being explored.

One promising strategy involves the use of bio-based starting materials. For example, glutamic acid can be converted to N-alkyl-2-pyrrolidones through a two-step chemocatalytic system involving reductive N-alkylation and decarboxylation. rsc.org While not a direct route to the title compound, this demonstrates the potential for utilizing renewable feedstocks.

Future research in this area will likely focus on combining these principles to develop a truly green and efficient synthesis of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, a suite of one- and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's conformational dynamics.

Two-dimensional NMR techniques are critical for assembling the molecular framework by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the pyrrolidinone ring and the methyl group on the phenyl ring. For instance, the methine proton at the C4 position is expected to show correlations to the methylene (B1212753) protons at the C3 and C5 positions of the pyrrolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals of the pyrrolidinone and phenyl rings based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the pyrrolidinone ring to the phenyl ring. For example, the protons on the C5 of the pyrrolidinone ring would be expected to show a correlation to the C1' and C2' carbons of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOE correlations could help determine the relative orientation of the phenyl ring with respect to the pyrrolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations | Expected Key NOESY Correlations |

|---|---|---|---|---|

| 2 (C=O) | - | ~175 | - | - |

| 3 (CH₂) | ~2.5 | ~35 | H3 to C2, C4, C5 | H3 to H4, H5 |

| 4 (CH) | ~3.5 | ~45 | H4 to C2, C3, C5, C1', C2', C6' | H4 to H3, H5, H2', H6' |

| 5 (CH₂) | ~3.8 | ~50 | H5 to C2, C3, C4 | H5 to H3, H4 |

| 1' (C) | - | ~140 | - | - |

| 2' (CH) | ~7.4 | ~130 | H2' to C4, C1', C3', C4', C6' | H2' to H4, H6' |

| 3' (C-Br) | - | ~120 | - | - |

| 4' (C-CH₃) | - | ~138 | - | - |

| 5' (CH) | ~7.2 | ~132 | H5' to C1', C3', C4' | H5' to H6', CH₃ |

| 6' (CH) | ~7.0 | ~128 | H6' to C2', C4', C5' | H6' to H2', H5' |

| CH₃ | ~2.4 | ~20 | CH₃ to C3', C4', C5' | CH₃ to H5' |

The pyrrolidinone ring is not planar and can exist in various conformations. Variable-temperature (VT) NMR studies can provide valuable information about the dynamics of the ring and the rotation around the C4-C1' bond. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or the coalescence of signals, which would indicate that the molecule is undergoing conformational exchange on the NMR timescale. nih.gov This data allows for the calculation of the energy barriers associated with these conformational changes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This method would provide accurate bond lengths, bond angles, and torsion angles for this compound.

The presence of an amide group in the pyrrolidinone ring, with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), strongly suggests the formation of intermolecular hydrogen bonds in the solid state. In many related structures, these interactions lead to the formation of well-defined patterns, such as chains or dimers. nih.govnsf.gov An X-ray crystal structure would allow for a detailed analysis of the hydrogen bonding network, including the distances and angles of these interactions.

Beyond hydrogen bonding, other intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom, will dictate how the molecules pack in the crystal lattice. Understanding the supramolecular assembly provides insights into the physical properties of the solid material. The analysis of crystal packing for analogous compounds often reveals layered or more complex three-dimensional structures. mdpi.com

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound (based on analogs)

| Parameter | Expected Observation |

|---|---|

| grid_onCrystal System | Likely Monoclinic or Orthorhombic |

| group_workSpace Group | Common centrosymmetric groups (e.g., P2₁/c, Pbca) |

| linkPrimary Intermolecular Interaction | N-H···O=C hydrogen bonds forming chains or dimers |

| layersSecondary Interactions | π-π stacking between phenyl rings, C-H···π interactions, and potential Br···Br or Br···O halogen bonds |

| fullscreenUnit Cell Packing | Formation of layered or herringbone motifs |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition. researchgate.net For this compound, HRMS would confirm its molecular formula, C₁₁H₁₂BrNO.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for elucidating the fragmentation pathways. This information is valuable for structural confirmation and for the identification of the compound in complex mixtures. The fragmentation of related α-pyrrolidinophenone cathinones has been studied, providing a basis for predicting the fragmentation of the title compound. wvu.eduwvu.edu

Table 3: Predicted High-Resolution Mass Spectrometry Data and Major Fragmentation Pathways for this compound

| Ion | Predicted m/z | Proposed Structure/Origin |

|---|---|---|

| bubble_chart[M+H]⁺ | 270.0226 / 272.0206 | Protonated parent molecule (showing isotopic pattern for Br) |

| share[M+H - H₂O]⁺ | 252.0121 / 254.0101 | Loss of water |

| share[M+H - C₄H₇NO]⁺ | 184.9600 / 186.9580 | Cleavage of the bond between C4 and the phenyl ring, loss of the pyrrolidinone moiety |

| share[C₇H₇]⁺ | 91.0542 | Tropylium ion, from fragmentation of the phenyl portion |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Environmental Effects

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its characteristic functional groups and probing the intramolecular and intermolecular vibrational modes. While a dedicated, complete experimental spectrum for this specific molecule is not widely published, a detailed vibrational analysis can be constructed by examining its constituent parts: the pyrrolidin-2-one (a γ-lactam) ring and the 3-bromo-4-methylphenyl substituent. This analysis is supported by extensive spectroscopic data available for structurally analogous compounds. nih.govnih.govresearchgate.net

The vibrational modes of this compound can be conceptually divided into those originating from the pyrrolidin-2-one ring and those from the substituted aromatic ring.

Characteristic Vibrations of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one ring is a five-membered lactam, and its vibrational signatures are dominated by the amide functional group. The key vibrational modes are the N-H stretch, the C=O stretch (Amide I band), and the N-H bending coupled with C-N stretching (Amide II and III bands).

N-H Stretching: In the solid phase, the N-H group typically participates in intermolecular hydrogen bonding, leading to a broadened absorption band in the FT-IR spectrum, generally observed in the 3250–3100 cm⁻¹ region. In a dilute solution with a non-polar solvent, this band would shift to a higher frequency (around 3400 cm⁻¹).

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of lactams. For a five-membered ring (γ-lactam), the Amide I band is expected to appear at a relatively high wavenumber, typically in the range of 1700–1670 cm⁻¹. This frequency is sensitive to the ring strain and the local molecular environment. researchgate.net

CH₂ Vibrations: The pyrrolidinone ring contains methylene (CH₂) groups whose symmetric and asymmetric stretching vibrations are found between 2950 and 2850 cm⁻¹. The corresponding bending (scissoring) vibrations are typically observed near 1460 cm⁻¹.

C-N Stretching: The stretching of the C-N bond within the lactam ring is often coupled with other vibrations and contributes to bands in the 1400–1300 cm⁻¹ region. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for the Pyrrolidin-2-one Moiety

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Anticipated Intensity (IR) |

|---|---|---|---|

| N-H Stretch (H-bonded) | Amide | 3250 - 3100 | Medium-Strong, Broad |

| C-H Asymmetric/Symmetric Stretch | CH₂ | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Lactam | 1700 - 1670 | Very Strong |

| CH₂ Bend (Scissoring) | CH₂ | ~1460 | Medium |

| C-N Stretch | Amide | 1400 - 1300 | Medium |

Characteristic Vibrations of the 3-Bromo-4-methylphenyl Moiety: The vibrational spectrum of the substituted benzene (B151609) ring provides a wealth of structural information. Spectroscopic studies on similar molecules, such as 2-bromo-4-methylaniline, offer a reliable basis for assigning these bands. nih.govnih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as sharp bands in the 3100–3000 cm⁻¹ region.

Methyl Group Vibrations: The attached methyl (–CH₃) group gives rise to characteristic asymmetric and symmetric stretching modes between 2980 and 2870 cm⁻¹. Asymmetric and symmetric bending (deformation) modes are expected near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C stretching, produce a series of bands, often of variable intensity, in the 1600–1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-H Bending: In-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern, are expected below 900 cm⁻¹. For a 1,2,4-trisubstituted ring, a strong band is typically observed between 885 and 870 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 650 and 550 cm⁻¹. This mode can be more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for the 3-Bromo-4-methylphenyl Moiety

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Anticipated Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C-H Asymmetric/Symmetric Stretch | -CH₃ | 2980 - 2870 | Medium (IR) |

| Aromatic C=C Ring Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-H Asymmetric/Symmetric Bend | -CH₃ | 1450 / 1380 | Medium |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 885 - 870 | Strong (IR) |

| C-Br Stretch | Ar-Br | 650 - 550 | Strong (IR), Strong (Raman) |

Environmental Effects: The molecular environment can significantly influence the vibrational spectrum of this compound, primarily through interactions involving the polar lactam group.

Solvent Polarity and Hydrogen Bonding: The frequencies of the N-H and C=O stretching bands are particularly sensitive to solvent effects. researchgate.net In polar, protic solvents (e.g., water, alcohols), strong intermolecular hydrogen bonds are formed with the amide N-H (as a donor) and the C=O oxygen (as an acceptor). This interaction weakens the respective bonds, causing a significant redshift (a shift to lower wavenumbers) in their vibrational frequencies compared to the gas phase or a non-polar solvent. This phenomenon is a powerful tool for studying solute-solvent interactions. arxiv.org

Physical State: In the solid state, the molecules are arranged in a crystal lattice, and the N-H and C=O groups are typically involved in well-defined intermolecular hydrogen bonds. This results in relatively sharp and redshifted bands compared to the liquid or solution phase, where a broader distribution of hydrogen-bonded species often exists.

Degradation: Environmental factors such as sunlight and water can induce chemical changes in the molecule. For instance, the hydrolysis of the lactam ring is a known degradation pathway for related β-lactam compounds. nih.gov Such a reaction would lead to the disappearance of the characteristic lactam C=O stretching band (~1680 cm⁻¹) and the emergence of new bands corresponding to a carboxylic acid and an amine, fundamentally altering the vibrational spectrum.

Computational Chemistry and Theoretical Studies of 4 3 Bromo 4 Methylphenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. Such calculations for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one would provide valuable insights into its chemical behavior. However, no specific DFT studies for this compound have been reported in the available literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. Unfortunately, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no experimental or calculated data has been found.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

An MEP map for this compound would likely show a negative potential around the carbonyl oxygen of the pyrrolidinone ring, indicating a site for potential hydrogen bonding or interaction with electrophiles. The bromine atom would also influence the electrostatic potential. However, a specific MEP map for this molecule has not been published.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, identifying the most stable three-dimensional structures (conformers) in different environments (e.g., in a vacuum, in water, or bound to a protein).

Furthermore, if a biological target were known, MD simulations could be used to study the dynamics of the ligand-protein complex, assessing the stability of the binding pose and the key interactions over time. No such MD simulation studies have been reported for this specific compound.

Molecular Docking and Virtual Screening Studies for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Binding Mode Prediction and Interaction Energy Calculations

If a potential biological target for this compound were identified, molecular docking could be employed to predict how it fits into the target's binding site. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The strength of this binding is often estimated through a scoring function or more rigorous interaction energy calculations.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Parameter | Value |

| Target Protein | Not Identified |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Types of Interactions | Data not available |

This table is for illustrative purposes only, as no docking studies for this compound are available in the literature.

Pharmacophore Modeling based on Structural Features

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model could be developed based on the known structural features of this compound. This model would include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide nitrogen), a hydrophobic aromatic ring, and a halogen bond donor (the bromine atom). Such a model could then be used as a query in virtual screening campaigns to identify other molecules with similar features that might bind to the same putative target. However, no specific pharmacophore models based on or including this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR models are mathematical models that aim to establish a relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. wikipedia.org These models are built by correlating molecular descriptors with observed activities or properties. mdpi.com For a novel compound like this compound, a hypothetical QSAR/SPR study would involve the creation of a dataset of structurally similar compounds with known activities, followed by descriptor calculation, model development, and rigorous validation. neovarsity.org

The initial and one of the most critical steps in QSAR/SPR modeling is the calculation of molecular descriptors. neovarsity.org These are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu For a comprehensive analysis of this compound and its analogs, a wide array of descriptors would be generated. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific chemical functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about the molecule's shape, volume, and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. ucsb.edu

A hypothetical set of descriptors that could be generated for a series of analogs of this compound is presented in the interactive table below.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 1 | 268.14 | 2.5 | 29.1 | 3.2 | -6.8 | -1.2 |

| 2 | 282.17 | 2.8 | 29.1 | 3.5 | -7.0 | -1.1 |

| 3 | 254.11 | 2.2 | 29.1 | 3.0 | -6.7 | -1.3 |

| 4 | 296.19 | 3.1 | 38.3 | 4.0 | -7.2 | -1.0 |

| 5 | 240.08 | 1.9 | 20.2 | 2.8 | -6.5 | -1.4 |

Following the generation of a large number of descriptors, a crucial step is to select a subset of the most relevant ones. This is done to avoid overfitting the model and to create a model that is easier to interpret. neovarsity.org Various statistical techniques can be employed for descriptor selection, including:

Correlation analysis: To remove descriptors that are highly correlated with each other.

Stepwise regression: A method where descriptors are added or removed from the model one at a time based on their statistical significance.

Genetic algorithms: An optimization technique inspired by natural selection to find the best combination of descriptors.

For our hypothetical study, let's assume that through a rigorous selection process, the following descriptors were identified as being most influential for the modeled biological activity: LogP, Topological Polar Surface Area (TPSA), and LUMO energy.

Once the most relevant descriptors have been selected, a statistical model is developed to correlate these descriptors with the biological activity of the compounds. derpharmachemica.com Several statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and they are correlated.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both linear and non-linear regression.

Artificial Neural Networks (ANN): A complex modeling technique inspired by the human brain that can capture highly non-linear relationships. neovarsity.org

For this illustrative purpose, a multiple linear regression (MLR) model is proposed. A hypothetical MLR equation could be:

Biological Activity (pIC50) = 0.5 * LogP - 0.02 * TPSA - 0.8 * LUMO Energy + 2.5

The quality and predictive power of the developed QSAR model must be rigorously validated. wikipedia.org Validation is typically performed using both internal and external validation techniques. basicmedicalkey.com

Internal Validation: This is performed on the training set of data that was used to build the model. Common internal validation methods include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds. nih.gov

k-fold cross-validation: The dataset is divided into 'k' subsets. The model is trained on 'k-1' subsets and tested on the remaining subset. This is repeated 'k' times. mdpi.com

External Validation: This involves using the developed model to predict the activity of a set of new compounds (the test set) that were not used in the model development. basicmedicalkey.com This is considered the most stringent test of a model's predictive ability. nih.gov

The performance of the model is assessed using various statistical parameters, as shown in the hypothetical validation results below.

| Parameter | Description | Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.85 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, obtained from cross-validation. | 0.75 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | 0.30 |

| R²_pred (Predictive R² for external set) | The R² calculated for the external test set. | 0.82 |

A high value of R² and Q² (typically > 0.6) and a low value of RMSE indicate a robust and predictive QSAR model. derpharmachemica.com The high hypothetical R²_pred value suggests that the model has good predictive power for new, unseen compounds.

Pre Clinical Biological Evaluation and Mechanistic Investigations

In Vitro Assessment of Molecular Interactions with Biological Targets

There is no available information from enzyme inhibition or receptor binding assays for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one.

Enzyme Kinetic Studies (e.g., competitive/non-competitive inhibition)

No studies detailing the enzyme kinetics, such as the mode of inhibition (e.g., competitive, non-competitive) or inhibition constants (Kᵢ), for this compound have been published.

Receptor Binding Affinity Profiling

There are no published reports on the receptor binding affinity of this compound. Data regarding its affinity (Kᵢ, Kₑ, or IC₅₀ values) for any specific biological receptors are absent from the scientific literature.

Cellular Assays for Investigating Biological Effects

No research detailing the effects of this compound in cellular assays, such as its anti-proliferative activity or its impact on cellular signaling pathways, is currently available.

Cell Cycle Progression Analysis

Information regarding the effect of this compound on cell cycle progression is not available. There are no studies analyzing its potential to cause cell cycle arrest at any phase (G₀/G₁, S, or G₂/M).

Apoptosis Induction Mechanisms

The potential for this compound to induce apoptosis has not been investigated in any published studies. Therefore, there is no data on its mechanisms of action related to programmed cell death.

Cellular Uptake and Distribution Studies

No studies on the cellular uptake, distribution, or localization of this compound have been reported.

Investigation of this compound as a Chemical Probe or Tool Compound in Biological Research

There is no literature available that describes the development or use of this compound as a chemical probe or tool compound. A chemical probe is a small molecule used to study biological systems, and while some brominated compounds have been developed for such purposes, this specific molecule is not among them. nih.govnih.gov

Due to the absence of specific research findings, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 3 Bromo 4 Methylphenyl Pyrrolidin 2 One Analogs

Systematic Substitution on the Phenyl Moiety: Effects of Halogenation, Methylation, and Other Substituents on Activity

The phenyl ring of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one offers a versatile canvas for chemical modification, with substitutions significantly impacting the compound's interaction with biological targets. The interplay of halogenation, methylation, and the introduction of other functional groups dictates the electronic and steric properties of the molecule, thereby modulating its activity.

The presence and position of halogen atoms on the phenyl ring are critical determinants of biological activity. The bromine atom at the 3-position and the methyl group at the 4-position of the core molecule are foundational to its initial activity profile. Structure-activity relationship studies on related 4-phenylpyrrolidin-2-one series have shown that the nature and location of halogen substituents can drastically alter potency. For instance, in some series, electron-withdrawing groups like halogens on the phenyl ring have been shown to enhance activity. The specific combination of a bromo group at the meta position and a methyl group at the para position in the lead compound likely contributes to a favorable binding interaction, potentially through a combination of hydrophobic and halogen bonding interactions.

Methylation patterns also play a crucial role. The single methyl group at the 4-position of the lead compound is a key feature. The introduction, removal, or repositioning of methyl groups can provide valuable insights into the steric tolerance of the target's binding pocket.

Table 1: Effect of Phenyl Moiety Substitutions on Biological Activity (Illustrative)

| R1 (Position 3) | R2 (Position 4) | Other Substituents | Relative Activity |

| Br | CH₃ | - | Baseline |

| Cl | CH₃ | - | Variable |

| F | CH₃ | - | Variable |

| Br | H | - | Decreased |

| Br | OCH₃ | - | Variable |

| NO₂ | CH₃ | - | Variable |

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific activity data for direct analogs of this compound is not extensively available in the public domain.

Modifications to the Pyrrolidin-2-one Ring: Impact of Ring Size, Heteroatom Incorporation, and Stereochemistry on Biological Interactions

The pyrrolidin-2-one ring is not merely a passive scaffold; its structural features are intimately involved in biological interactions. Modifications to this heterocyclic core, including alterations in ring size, the incorporation of different heteroatoms, and the control of stereochemistry, have profound effects on the compound's activity. nih.gov

Expanding or contracting the five-membered pyrrolidin-2-one ring to a six-membered piperidin-2-one or a four-membered azetidin-2-one, respectively, can significantly alter the conformational flexibility and the spatial orientation of the pendant phenyl group. Such changes can disrupt or enhance key binding interactions.

The introduction of additional heteroatoms, such as oxygen or sulfur, to create oxazolidin-2-one or thiazolidin-2-one analogs, can introduce new hydrogen bonding capabilities and alter the polarity and metabolic stability of the molecule. These modifications can lead to improved pharmacokinetic properties and potentially new binding modes.

Furthermore, the stereochemistry at the 4-position of the pyrrolidin-2-one ring is a critical factor. The (R)- and (S)-enantiomers of 4-phenylpyrrolidin-2-one derivatives often exhibit different biological activities, highlighting the importance of a specific three-dimensional arrangement for optimal target engagement. nih.govnih.gov The spatial orientation of the 3-bromo-4-methylphenyl group is crucial, and a mismatch in stereochemistry can lead to a significant loss of potency. nih.govmdpi.com

Table 2: Impact of Pyrrolidin-2-one Ring Modifications on Biological Interactions (Illustrative)

| Ring Modification | Stereochemistry | Impact on Biological Interaction |

| Pyrrolidin-2-one (5-membered) | (S) | Optimal |

| Pyrrolidin-2-one (5-membered) | (R) | Reduced Activity |

| Piperidin-2-one (6-membered) | Racemic | Often Decreased Activity |

| Oxazolidin-2-one | Racemic | Altered Selectivity/Activity |

| Thiazolidin-2-one | Racemic | Altered Selectivity/Activity |

Note: This table is illustrative. The specific impact of these modifications would be target-dependent.

Linker Modifications and Scaffold Hopping Strategies from this compound

To further explore the chemical space around the this compound core and to improve upon its properties, medicinal chemists employ strategies such as linker modifications and scaffold hopping.

While the core structure directly connects the phenyl and pyrrolidin-2-one moieties, linker modification strategies in a broader sense can be conceptualized by considering the bond between C4 of the pyrrolidinone and the phenyl ring as a point of extension. Introducing flexible or rigid linkers, such as alkyl chains or small cyclic systems, between these two core components can alter the distance and relative orientation of the pharmacophoric elements. This can be a powerful tool to optimize binding to the target protein.

Scaffold hopping is a more radical approach that aims to replace the central pyrrolidin-2-one core with a structurally different moiety while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnamiki-s.co.jp The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, the pyrrolidin-2-one core could be replaced by other five- or six-membered heterocycles, or even acyclic structures that mimic the spatial arrangement of the key functional groups.

Table 3: Examples of Scaffold Hopping Strategies (Conceptual)

| Original Scaffold | Hopped Scaffold | Rationale |

| Pyrrolidin-2-one | Imidazolidin-2-one | Maintain core structure, alter H-bonding |

| Pyrrolidin-2-one | Tetrahydrofuran | Remove lactam, explore different interactions |

| Pyrrolidin-2-one | Open-chain amide | Increase flexibility, explore new conformations |

Note: This table presents conceptual examples of scaffold hopping, as specific documented examples for this exact compound are limited.

Development of Predictive SAR Models for Analog Design

To accelerate the drug discovery process and to rationalize the design of new analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

For the this compound series, a QSAR model could be developed using a dataset of synthesized analogs with their corresponding biological activity data. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each analog. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can then be used to build a predictive model. nih.govnih.gov

A well-validated QSAR model can be a powerful tool for:

Predicting the activity of virtual or yet-to-be-synthesized compounds, allowing for the prioritization of synthetic efforts. researchgate.net

Identifying key structural features that are either beneficial or detrimental to activity, providing valuable insights for lead optimization.

Guiding the design of new analogs with improved potency and desired properties. nih.govmdpi.com

The development of robust and predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights into the three-dimensional structural requirements for optimal activity by mapping favorable and unfavorable steric and electrostatic interaction fields. nih.govresearchgate.net

Applications As a Synthetic Building Block and Medicinal Chemistry Scaffold

Utilization of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one in the Synthesis of Complex Natural Products

While direct incorporation of the complete this compound moiety into complex natural products is not extensively documented, its structural motifs are representative of key intermediates in the synthesis of various alkaloids and other biologically active natural compounds. The pyrrolidinone core is a common feature in numerous natural products, and synthetic strategies often involve the construction of substituted analogs to explore structure-activity relationships.

The true value of this compound in this context lies in its potential as a versatile precursor. The bromine atom on the aromatic ring is particularly significant, serving as a linchpin for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of complex carbon skeletons, a critical step in the total synthesis of many natural products. For instance, the aryl bromide can be coupled with a wide array of boronic acids or alkynes to construct intricate biaryl or aryl-alkynyl linkages, which are prevalent in various natural product families.

Furthermore, the lactam functionality of the pyrrolidinone ring can be manipulated in several ways. It can be reduced to the corresponding pyrrolidine (B122466), a common structural element in alkaloids. Alternatively, the carbonyl group can participate in aldol-type reactions or serve as a directing group for stereoselective transformations on the pyrrolidinone ring. The stereocenter at the C4 position also offers a handle for controlling the three-dimensional architecture of the target molecule, a crucial aspect in mimicking the complex stereochemistry of natural products.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. This compound is an ideal scaffold for creating such hybrid molecules due to its readily functionalizable nature.

The aryl bromide is the most exploited feature for hybridization. Through palladium-catalyzed cross-coupling reactions, a diverse range of other heterocyclic or carbocyclic moieties can be appended to the phenyl ring. For example, coupling with nitrogen-containing heterocycles like pyrazoles, imidazoles, or triazoles can lead to hybrid molecules with potential applications in oncology or infectious diseases.

| Coupling Partner | Reaction Type | Resulting Hybrid Moiety | Potential Therapeutic Area |

| Arylboronic acid | Suzuki Coupling | Biaryl-pyrrolidinone | Oncology, Inflammation |

| Terminal alkyne | Sonogashira Coupling | Aryl-alkynyl-pyrrolidinone | Antiviral, Anticancer |

| Heterocyclic stannane | Stille Coupling | Heteroaryl-aryl-pyrrolidinone | CNS disorders, Antibacterial |

| Amine | Buchwald-Hartwig Amination | Aryl-amino-pyrrolidinone | Kinase inhibition |

The lactam nitrogen of the pyrrolidinone ring also provides a site for modification. N-alkylation or N-arylation can be readily achieved to introduce additional pharmacophoric elements. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Contribution to the Discovery of Novel Chemical Entities through Scaffold Exploration

The exploration of chemical space around a privileged scaffold is a proven strategy for the discovery of novel chemical entities (NCEs) with unique biological activities. The this compound scaffold offers a three-dimensional framework that can be systematically decorated to generate libraries of diverse compounds for high-throughput screening.

The synthetic handles on the molecule allow for a combinatorial approach to library synthesis. The aryl bromide can be diversified through various cross-coupling reactions, while the lactam nitrogen and the position alpha to the carbonyl can also be functionalized. This multi-directional derivatization enables a comprehensive exploration of the structure-activity relationship (SAR) landscape.

Key Diversification Points of the Scaffold:

| Position | Functional Group | Possible Modifications |

| Aryl Bromide | -Br | Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig couplings |

| Lactam Nitrogen | -NH | Alkylation, Arylation, Acylation |

| a-Carbonyl | -CH2- | Alkylation, Aldol condensation |

| Carbonyl | C=O | Reduction to alcohol, Grignard addition |

By systematically altering the substituents at these positions, medicinal chemists can modulate the compound's interaction with biological targets, leading to the identification of potent and selective inhibitors or agonists for various receptors, enzymes, and ion channels.

Development of Prodrugs and Bioconjugates for Targeted Research Delivery

While direct evidence for the use of this compound in prodrug or bioconjugate development is limited, its structural features make it a suitable candidate for such applications. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes.

The lactam nitrogen of the pyrrolidinone ring could be functionalized with a promoiety that is cleaved in vivo to release the active parent drug. For example, acylation of the nitrogen with a biocompatible group could enhance lipophilicity and facilitate passage across the blood-brain barrier.

In the context of bioconjugation, the aryl bromide can be converted to other functional groups, such as an azide (B81097) or an alkyne, which can then be used in "click" chemistry reactions to attach the molecule to a larger biomolecule, such as a peptide, antibody, or nanoparticle. This approach is valuable for targeted drug delivery, where the pyrrolidinone-based compound is delivered specifically to the site of action, thereby increasing efficacy and reducing off-target side effects. The development of such bioconjugates is a promising area for future research involving this versatile scaffold.

Future Directions and Unaddressed Research Questions

Exploration of Unconventional Synthetic Methodologies

The development of efficient and novel synthetic routes is paramount. While classical methods for pyrrolidinone synthesis exist, exploring unconventional strategies could provide more direct, sustainable, and versatile access to 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one and its derivatives.

C-H Activation: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net Research into transition-metal-catalyzed C-H amination could provide a direct route to the pyrrolidinone ring system. nih.gov For instance, copper-catalyzed intramolecular C-H amination of amide precursors has proven effective for synthesizing both pyrrolidines and piperidines. nih.gov Applying this to a suitable precursor for this compound could streamline its synthesis significantly. A key research question is whether C-H activation strategies can be developed to regioselectively introduce the 3-bromo-4-methylphenyl group onto a pyrrolidinone precursor, or to construct the heterocyclic ring directly from a linear substrate bearing the aryl moiety.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging complex chemical bonds. mdpi.com This methodology enables unique mechanistic pathways, often under ambient temperature and pressure. researchgate.netchimia.ch Its application could facilitate novel strategies for synthesizing the target compound, potentially through radical-mediated cyclization or cross-coupling reactions. researchgate.net Future studies could investigate the use of photoredox catalysis to either form the C-C bond between the phenyl ring and the pyrrolidinone core or to construct the lactam ring itself. researchgate.netnih.gov An unaddressed question is whether a photoredox-mediated atom transfer radical cyclization (ATRC) of an N-alkenyl-α-haloacetamide precursor bearing the 3-bromo-4-methylphenyl group would be a viable and high-yielding route.

| Methodology | Principle | Potential Advantages for Target Compound | Key Research Question |

|---|---|---|---|

| Conventional Synthesis | Multi-step sequences involving functional group interconversions (e.g., reduction of succinimides, cyclization of amino acids). | Established and reliable procedures. | Can yields be improved and waste reduced? |

| C-H Activation | Direct functionalization of C-H bonds, bypassing pre-activation steps. researchgate.net | Increased step and atom economy; use of simpler starting materials. | Can high regioselectivity be achieved in the direct arylation of a pyrrolidinone precursor? acs.org |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. researchgate.net | High functional group tolerance; access to unique reactive intermediates; improved sustainability. | Can a convergent one-pot photoredox reaction be designed to assemble the core structure efficiently? |

Application of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Process Analytical Technology (PAT) allows for real-time monitoring, providing dynamic insights that are impossible to obtain from traditional endpoint analysis. nih.govchemrxiv.org

The integration of techniques like inline Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) into the synthesis of this compound would enable continuous tracking of reactant consumption and product formation. researchgate.netjocpr.com This data-rich approach facilitates rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time, leading to improved yields and purity. nih.gov A primary research question is how to develop robust chemometric models, potentially using deep learning, to deconvolve complex spectral data from the reaction mixture in real-time, allowing for precise quantification of all key species. nih.govresearchgate.net

| Technique | Information Provided | Application in Synthesis of Target Compound |

|---|---|---|

| Inline NMR Spectroscopy | Quantitative information on the concentration of reactants, intermediates, and products. nih.gov | Monitoring the conversion of starting materials and the formation of the pyrrolidinone ring. |

| Inline FTIR/Raman Spectroscopy | Real-time tracking of specific functional groups (e.g., C=O of the lactam, C-Br). jocpr.com | Determining reaction initiation, progression, and endpoint. |

| Online HPLC/UHPLC-MS | Separation and identification of all components, including trace impurities and byproducts. jocpr.com | Building a comprehensive impurity profile to guide purification development and mechanistic studies. |

High-Throughput Screening of this compound Libraries against Diverse Biological Targets

The true value of a chemical scaffold is realized through the exploration of its biological activity. The pyrrolidinone core is present in a range of pharmaceuticals, including nootropic and antiepileptic agents. nih.gov A key future direction is the creation of a focused chemical library based on the this compound scaffold. By systematically varying substituents on both the phenyl ring and the pyrrolidinone nitrogen, a diverse set of analogs can be generated.

This library should then be subjected to high-throughput screening (HTS) against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds, enabling the identification of initial "hits" for drug discovery programs. nih.gov An unaddressed question is which biological target classes have the highest probability of interacting with this specific scaffold. Initial computational docking studies could help prioritize the screening cascade.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. semanticscholar.orgmdpi.com For this compound, AI can be leveraged in several ways.

Investigation of the Compound's Role in Emerging Fields

Beyond its potential in medicine, the unique physicochemical properties of this compound may lend themselves to applications in other scientific domains.

Agrochemicals: The pyrrolidine (B122466) and pyrrolidone structures are found in various pesticides, including fungicides and herbicides. ccspublishing.org.cn The specific substitution pattern of the target compound could impart novel bioactivity against agricultural pests. A key research question is whether this compound or its derivatives exhibit herbicidal or fungicidal activity and what their mechanism of action might be. ccspublishing.org.cn

Materials Science: The pyrrolidinone moiety is a precursor to polyvinylpyrrolidone (B124986) (PVP), a versatile polymer. researchgate.net The presence of a bromo-aromatic group on the scaffold provides a handle for further functionalization, such as through cross-coupling reactions, to create novel monomers. These monomers could be polymerized to form materials with unique optical, thermal, or electronic properties. It remains to be investigated whether polymers derived from this compound could have applications as, for example, organic light-emitting diode (OLED) materials or specialized coatings.

Optoelectronics: Aromatic and heterocyclic compounds are central to the field of optoelectronics. The electronic properties of the 3-bromo-4-methylphenyl group, combined with the pyrrolidinone ring, could be tuned through chemical modification to create molecules with interesting photophysical properties, such as fluorescence or phosphorescence. A crucial unaddressed question is whether derivatization of the core structure could lead to materials suitable for use as sensors, organic scintillators, or components in photovoltaic devices.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, and how can researchers optimize bromination steps?

Answer: Synthesis typically involves introducing the bromo substituent early in the reaction sequence due to its directing effects. For example, bromination of 4-methylphenyl precursors using N-bromosuccinimide (NBS) under radical or electrophilic conditions is common. Challenges include regioselectivity and competing side reactions. Optimization may involve temperature control (e.g., 0–25°C) and catalysts like Lewis acids (e.g., FeBr₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product, as seen in analogous brominated pyrrolidinone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR can confirm the lactam ring (δ 3.0–4.0 ppm for α-protons) and aromatic substituents (δ 6.8–7.5 ppm for bromophenyl protons). C NMR identifies the carbonyl (δ ~175 ppm) and quaternary carbons adjacent to bromine.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern due to bromine (1:1 ratio for Br/Br).

- HPLC : Used for purity assessment (≥95% purity, as noted for related brominated pyrrolidinones) .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl groups influence reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methyl group enhances steric hindrance. Computational studies (DFT) suggest the bromine’s electron-withdrawing effect stabilizes transition states in palladium-catalyzed reactions. Researchers should optimize ligand systems (e.g., XPhos) and bases (K₂CO₃) to mitigate dehalogenation side reactions, as demonstrated in structurally similar arylpyrrolidinones .

Q. What strategies resolve low yields during the cyclization step to form the pyrrolidin-2-one ring?

Answer:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, followed by intramolecular cyclization under mild conditions (e.g., THF, 40°C).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Workup : Sequential washes with brine and drying over MgSO₄ enhance purity, as applied in analogous syntheses .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation (H335 hazard).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline (15 mins). Consult a physician immediately, as advised for related brominated compounds .

- Storage : Keep in a dark, dry environment at 2–8°C to prevent decomposition .

Biological Evaluation

Q. What in vitro assays are recommended to assess the biological activity of this compound?

Answer:

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis, inspired by diarylpyrrole derivatives .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate interactions with therapeutic targets.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Reproducibility Checks : Verify synthetic conditions (e.g., solvent purity, heating rates).

- Analytical Validation : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (HSQC, HMBC) for structural confirmation.

- Literature Comparison : Reference high-purity standards (e.g., 95% CAS-certified material) to align with published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.